molecular formula C19H20N2O2 B2758372 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2195938-23-7

6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2758372
CAS No.: 2195938-23-7
M. Wt: 308.381
InChI Key: NLQRPIQGPUBHEK-UHFFFAOYSA-N
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Description

6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a novel chemical entity designed for research and development, featuring the privileged pyrrolo[3,4-b]pyridine scaffold. This high-value intermediate is strictly for use in laboratory research. The pyrrolo[3,4-b]pyridine core is a fused bicyclic heterocycle of significant interest in medicinal chemistry, known as an aza-analogue of isoindolin-1-one, which is the structural foundation of several natural and synthetic anticancer agents . Compounds based on this scaffold demonstrate a broad spectrum of pharmacological properties. Recent scientific literature highlights that pyrrolo[3,4-b]pyridin-5-one derivatives exhibit potent anticancer activity in vitro. Specific derivatives have shown significant cytotoxic effects against triple-negative breast cancer cell lines (MDA-MB-231) and human epithelial cervical carcinoma cells (SiHa, HeLa, CaSki) . In silico studies suggest that these compounds may exert their effects by binding to key protein targets involved in cancer proliferation, such as serine/threonine kinase 1 (AKT1) and the Orexin-2 receptor (Ox2R), and may also interfere with tubulin polymerization . Beyond oncology research, the broader class of pyrrolopyridine isomers is recognized for other valuable biological activities, including antidiabetic, antimycobacterial, antiviral, and analgesic effects, making them a versatile template in drug discovery campaigns . The structural complexity of this compound makes it an ideal candidate for exploring new chemical space and developing potential lead compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(21-13-15-5-4-10-20-17(15)14-21)19(8-11-23-12-9-19)16-6-2-1-3-7-16/h1-7,10H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQRPIQGPUBHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Three-Component Assembly

A foundational approach for constructing the pyrrolo[3,4-b]pyridine skeleton involves a base-promoted three-component reaction of β-enamino imides, aromatic aldehydes, and malononitrile derivatives. For instance, reacting β-enamino imide 1 with 4-nitrobenzaldehyde 2 and malononitrile 3 in the presence of triethylamine (TEA) in ethanol at 80°C yields 6-aryl-substituted pyrrolo[3,4-b]pyridines 4 with up to 85% efficiency. The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, forming two new carbon-nitrogen bonds (Scheme 1).

Key Conditions

  • Solvent: Ethanol
  • Base: Triethylamine (20 mol%)
  • Temperature: 80°C
  • Yield Range: 70–85%

This method is notable for its operational simplicity and compatibility with electron-deficient aldehydes. However, steric hindrance from bulky substituents on the aldehyde component reduces yields.

Metal-Catalyzed Cyclization Strategies

Manganese-Catalyzed Radical Cyclization

Ji et al. demonstrated a Mn-catalyzed radical pathway for synthesizing pyrrolopyridine derivatives. Using Mn(OAc)₃ as a catalyst, 3-isocyano-[1,1′-biphenyl]-2-carbonitrile 5 reacts with arylboronic acids 6 under oxidative conditions to form polysubstituted pyrrolopyridines 7 (Scheme 2). The mechanism involves single-electron transfer (SET) to generate aryl radicals, which undergo addition to the isocyanide followed by cyclization.

Optimized Parameters

  • Catalyst: Mn(OAc)₃ (10 mol%)
  • Oxidant: K₂S₂O₈
  • Solvent: DCE (1,2-dichloroethane)
  • Yield: 65–78%

This method excels in constructing diverse substitution patterns but requires rigorous exclusion of moisture and oxygen.

Copper-Catalyzed Annulation

Copper catalysis offers a solvent-free route to pyrrolopyridines. For example, reacting pyridine 8 with acetophenone 9 and nitroolefin 10 in the presence of CuBr (5 mol%) at 120°C produces indolizine-fused pyrrolopyridines 11 (Scheme 3). The reaction proceeds via Michael addition followed by cyclodehydration, with methane gas as a byproduct.

Advantages

  • Solvent-free conditions
  • High regioselectivity
  • Yield: 60–72%

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Key Advantage Limitation
Multicomponent Triethylamine 70–85 One-pot synthesis Sensitive to steric hindrance
Mn-catalyzed Mn(OAc)₃ 65–78 Radical pathway diversity Moisture-sensitive conditions
Cu-catalyzed CuBr 60–72 Solvent-free Limited substrate scope
Acylation DIPEA 55–65 Late-stage functionalization Requires chromatographic purification

Mechanistic Insights and Side Reactions

Competing Acyl Migration in Japp–Klingemann Reactions

During pyrazole annulation, acetyl groups may undergo C-to-N migration, as observed in pyrazolo[4,3-b]pyridine syntheses. For example, hydrazone intermediate 15 rearranges to 16 under basic conditions, necessitating precise temperature control to suppress byproducts.

Chemical Reactions Analysis

Types of Reactions

6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine suggests several key applications:

  • Anticancer Activity : Compounds in the pyrrolo[3,4-b]pyridine class have shown promise as anticancer agents. Studies indicate that they may inhibit specific kinases involved in tumor growth and proliferation.
  • Antimicrobial Effects : Research has demonstrated the potential of this compound to exhibit antibacterial and antifungal properties. This is particularly relevant in the context of rising antibiotic resistance.
  • Neurological Applications : Pyrrolo[3,4-b]pyridine derivatives have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases.

Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions. The following methods have been reported:

  • Cyclization Reactions : The formation of the pyrrolo ring often involves cyclization of appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies have illustrated the therapeutic potential of this compound:

  • Anticancer Efficacy : In a study published in a peer-reviewed journal, this compound was evaluated against several cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Effects : Research focused on the neuroprotective capabilities of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures .
  • Antimicrobial Activity : A recent investigation revealed that derivatives of this compound exhibited potent activity against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Pyrrolo[3,4-b]pyridine

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent Molecular Formula Molecular Weight Key Activities References
6-(4-Phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine 4-Phenyloxane-4-carbonyl C₂₁H₁₉N₂O₃ (inferred) ~353.4 (calculated) Anticancer (proposed)
6-(2-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)ethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Compound 20) Phthalimide-linked ethyloxy C₁₈H₁₁N₂O₅ 343.29 Antioxidant, antitumor
4-Bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one Bromine at C4 C₇H₆BrN₂O 213.04 Building block for kinase inhibitors
6-(4-Ethoxyphenyl)-7-[(4-methylphenyl)amino]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (C612-0524) Ethoxyphenyl and toluidino C₂₂H₂₂N₃O₂ 360.44 Screening compound for drug discovery
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride Trifluoromethyl at C3 C₈H₈ClF₃N₂ 224.61 Potential metabolic stability enhancer

Physicochemical Properties

  • Hydrogen Bonding: The carbonyl linker in the target compound may engage in hydrogen bonding with enzymatic active sites, a feature absent in non-carbonyl analogues like C612-0524 .

Biological Activity

The compound 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure

The structure of this compound can be represented as follows:

C18H16N2O2\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2

This compound features a pyrrolo[3,4-b]pyridine core with a phenyl oxane carbonyl substituent, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial activity. A study focused on novel derivatives synthesized from pyrrolo[3,4-c]pyridine reported promising results against various bacterial strains including Staphylococcus aureus and Candida albicans . Specifically, certain Mannich bases derived from these compounds demonstrated effective inhibition against these pathogens .

Antitumor Activity

The antitumor potential of pyrrolo[3,4-b]pyridines has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines. A notable study synthesized several derivatives and evaluated their activity against human cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Apoptosis : By influencing apoptotic pathways, these compounds can promote cell death in tumor cells while sparing normal cells.

Case Studies

StudyFindings
Synthesis and evaluation of novel pyrrolo derivatives showed antimicrobial activity against C. albicans and S. aureus .
Investigation into the cytotoxic effects on cancer cell lines revealed significant antitumor properties with low IC50 values for certain derivatives.
Analysis of the mechanism indicated inhibition of key kinases involved in glucose metabolism and cell proliferation.

Q & A

Q. Table 1. Structural and Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₀H₁₈N₂O₃
Molecular weight334.37 g/mol
logP2.5–3.2 (neutral derivatives)
Aqueous solubility (salt)25 mg/mL (hydrobromide)

Q. Table 2. Biological Activity of Selected Derivatives

Derivative SubstituentTarget (IC₅₀/Ki)Reference
6-(5-chloropyridin-2-yl)GABAA α1 (Ki = 50.1 nM)
6-(2,4-dichlorophenyl)Bcl-xL (IC₅₀ = 0.8 µM)
6-(trifluoromethyl)DPP4 (IC₅₀ = 12 nM)

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